
4-Methylene-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-2-phenyl-1,3-dioxolane is a cyclic ketene acetal known for its utility in radical ring-opening polymerization. This compound is characterized by its unique structure, which includes a methylene group and a phenyl group attached to a dioxolane ring. It has garnered significant interest in the field of polymer chemistry due to its ability to confer tunable degradability to polymers .
Preparation Methods
The synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of three different acetal halides, which are thoroughly characterized by NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions typically include the use of solvents like toluene and temperatures around 90°C . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4-Methylene-2-phenyl-1,3-dioxolane undergoes various chemical reactions, primarily radical ring-opening polymerization. This reaction is facilitated by the presence of a carbon-carbon double bond in the cyclic ketene acetal, which allows for the formation of a ring-retained radical. Common reagents used in these reactions include nitroxide-mediated polymerization initiators and methyl methacrylate as the principal monomer . The major products formed from these reactions are well-defined, degradable PMMA-rich copolymers .
Scientific Research Applications
4-Methylene-2-phenyl-1,3-dioxolane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-Methylene-2-phenyl-1,3-dioxolane exerts its effects involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process provides a degradable ester linkage in the polymer backbone . The molecular targets and pathways involved include the stabilization of the radical by the phenyl group, which promotes the ring-opening reaction .
Comparison with Similar Compounds
4-Methylene-2-phenyl-1,3-dioxolane can be compared with other cyclic ketene acetals such as:
2-Methylene-1,3-dioxepane (MDO): Known for its seven-membered ring structure and high ring strain, which promotes ring-opening.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Produces benzylic ring-opened radicals, similar to this compound.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): Another cyclic ketene acetal used in the synthesis of degradable polymers.
The uniqueness of this compound lies in its ability to produce well-defined, degradable PMMA-rich copolymers with controlled properties, making it highly valuable in various applications .
Properties
CAS No. |
4362-26-9 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-methylidene-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI Key |
DKJGMYUTRFLGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



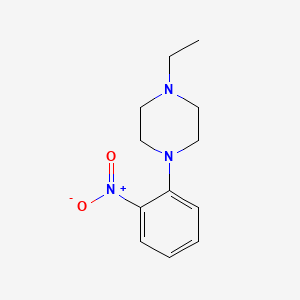

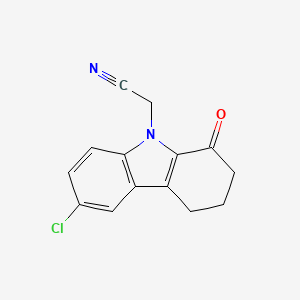
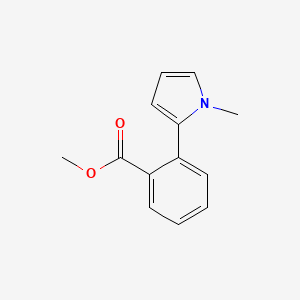


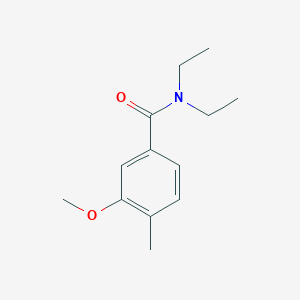
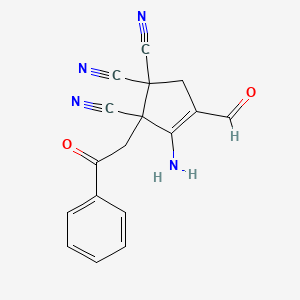
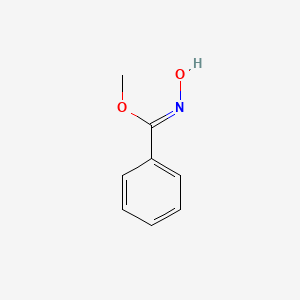
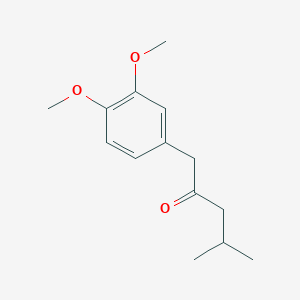
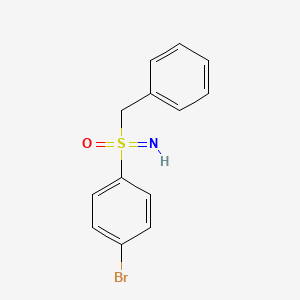
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
